1-[3-(Benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-chloro-3-fluorophenyl)propan-1-one, with the CAS number 1797085-28-9, is a complex organic compound notable for its structural features and potential biological applications. The compound contains a bicyclic structure, which is characteristic of many pharmacologically active substances. It is classified as a heterobicyclic compound due to the presence of nitrogen within its bicyclic framework, making it of interest in medicinal chemistry.
The synthesis of 1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-chloro-3-fluorophenyl)propan-1-one involves multiple steps typical of complex organic syntheses.
Methods:
Technical Details:
The reaction conditions (temperature, solvent, catalysts) and purification methods (chromatography, recrystallization) are crucial for obtaining high yields and purity of the final product.
The molecular formula for this compound is C21H25ClFNO3S, and it has a molecular weight of approximately 403.558 g/mol.
Structure:
The compound features:
Data:
The structural representation can be described using SMILES notation: O=C(N1C2CCC1CC(C2)S(=O)(=O)c1ccccc1)CCc1sccc1C, indicating the arrangement of atoms and bonds within the molecule.
The reactions involving this compound may include:
Reactions:
Technical Details:
Specific conditions (e.g., temperature, pH, catalysts) will influence these reactions and their mechanisms.
The mechanism of action for compounds like 1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-chloro-3-fluorophenyl)propan-1-one typically involves:
Process:
Data:
Studies on similar compounds suggest that they can modulate signaling pathways relevant to various diseases.
Physical Properties:
Chemical Properties:
Relevant analyses such as melting point determination, NMR spectroscopy, and mass spectrometry are essential for characterizing these properties accurately.
This compound holds promise in various scientific fields:
Scientific Uses:
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 152405-02-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9